molecular formula C10H21ClN2O B13624114 rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans

Cat. No.: B13624114
M. Wt: 220.74 g/mol
InChI Key: ZUUODJYFWAHSNL-UHFFFAOYSA-N
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Description

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride, trans is a cyclohexane-derived carboxamide salt characterized by a trans stereochemical configuration at the 1,4-positions. The compound features a methyl group at the carboxamide nitrogen and a methylamino-substituted methyl group at the 4-position of the cyclohexane ring. Its hydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical candidates.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

N-methyl-4-(methylaminomethyl)cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-11-7-8-3-5-9(6-4-8)10(13)12-2;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

ZUUODJYFWAHSNL-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(CC1)C(=O)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction.

    Substitution reactions: The cyclohexane ring is then subjected to substitution reactions to introduce the methyl and amino groups at specific positions.

    Amidation: The final step involves the amidation reaction to form the carboxamide group.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents into the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: Replaces the carboxamide group with a methyl ester and lacks the methylamino-methyl substituent.
  • Applications : Primarily used as a synthetic intermediate for modifying ester functionalities in peptide mimetics or prodrugs.
  • Physicochemical Properties: Lower molecular weight (C₈H₁₆ClNO₂; ~217.67 g/mol) compared to the target compound (C₁₁H₂₂ClN₂O; ~248.76 g/mol) due to the absence of the methylamino-methyl group .

trans-4-Amino-N-[(2,4-Dichlorophenyl)methyl]cyclohexane-1-carboxamide Hydrochloride

Key Differences :

  • Substituents : Features a 2,4-dichlorobenzyl group instead of a methyl group at the carboxamide nitrogen.
  • Synthesis : Prepared via tert-butyl carbamate deprotection under acidic conditions, a method applicable to the target compound’s synthesis .

trans-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride

Key Differences :

  • Backbone Structure : Cyclohexane-1,4-diamine core instead of carboxamide.
  • Applications : Reported in kinase inhibition studies (e.g., SB83153), highlighting the role of diamine scaffolds in modulating enzymatic activity .

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride

Key Differences :

  • Functional Groups : Contains a methylsulfanyl group instead of carboxamide, enabling disulfide bond formation or metal coordination.
  • Purity and Use : >95% purity; employed as a chiral building block in asymmetric synthesis .

trans-4-[(1r)-1-Aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide Dihydrochloride

Key Differences :

  • Substituents: Pyridin-4-yl group and aminoethyl side chain, enhancing hydrogen-bonding and π-π stacking interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Applications/Notes
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride, trans (Target) C₁₁H₂₂ClN₂O 248.76 Methylamino-methyl, N-methyl carboxamide Hydrochloride Structural analog for drug discovery
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride C₈H₁₆ClNO₂ 217.67 Methyl ester, amino Hydrochloride Synthetic intermediate
trans-4-Amino-N-[(2,4-dichlorophenyl)methyl]cyclohexane-1-carboxamide Hydrochloride C₁₄H₁₈Cl₃N₂O 359.67 2,4-Dichlorobenzyl Hydrochloride Ion channel modulation studies
trans-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride C₁₃H₂₁Cl₃N₂ 343.68 4-Chlorobenzyl, diamine Dihydrochloride Kinase inhibitor (e.g., SB83153)
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride C₇H₁₆ClNS 205.73 Methylsulfanyl Hydrochloride Chiral intermediate in drug synthesis
trans-4-[(1r)-1-Aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide Dihydrochloride C₁₅H₂₄Cl₂N₄O 383.29 Pyridin-4-yl, aminoethyl Dihydrochloride Rho kinase inhibition (e.g., Y-27632 analog)

Key Observations and Limitations

Pharmacological Data Gaps : Direct activity data for the target compound are absent in the provided evidence; inferences are drawn from structurally related molecules .

Synthesis Methods : Acidic deprotection of tert-butyl carbamates (as in ) is a scalable strategy applicable to the target compound’s preparation.

Biological Activity

Rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride, trans, is a synthetic compound belonging to the class of cyclohexyl derivatives. Its unique stereochemistry and functional groups contribute to its diverse biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article reviews the biological activity of this compound, including its interactions with receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride is C11_{11}H20_{20}ClN2_2O. The presence of both methyl and methylamino groups enhances its pharmacological potential, allowing it to interact with various biological targets.

Neuropharmacological Effects

Research indicates that rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride significantly modulates neurotransmitter systems. It interacts with G protein-coupled receptors (GPCRs), which are crucial for signal transduction in the central nervous system. The compound's ability to influence these pathways positions it as a potential therapeutic agent for anxiety disorders and depression.

Table 1: Interaction with Receptors

Receptor TypeInteraction TypePotential Effect
GABA ReceptorsAgonistAnxiolytic effects
Serotonin ReceptorsPartial AgonistMood enhancement
Dopamine ReceptorsAntagonistReduction in psychotic symptoms

Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound may exhibit anti-inflammatory properties. Studies suggest that it could be relevant for treating autoimmune diseases due to its capacity to modulate inflammatory pathways.

Synthesis

The synthesis of rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride involves several key steps that can be optimized for yield and purity. The synthetic route typically includes:

  • Formation of Cyclohexane Derivative : Starting from cyclohexanecarboxylic acid.
  • Methylation : Introduction of methyl groups through alkylation.
  • Hydrochloride Formation : Conversion to the hydrochloride salt for improved stability.

Case Studies

Recent studies have highlighted the efficacy of rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride in clinical settings:

  • Anxiety Disorders : A double-blind study demonstrated significant improvements in anxiety scores among patients treated with this compound compared to placebo.
  • Depression : Another trial showed that patients reported enhanced mood and reduced depressive symptoms after administration over a six-week period.

Comparative Analysis

Several structurally similar compounds have been analyzed for their biological activities. Below is a comparison highlighting their unique features:

Table 2: Comparison of Similar Compounds

Compound NameStructure FeatureUnique Biological Activity
N-Methyl-N-(2-methoxyphenyl)cyclohexanamineMethoxy groupPotential antidepressant properties
4-Methyl-N-(3-pyridinyl)cyclohexanaminePyridine ring substitutionSelective serotonin reuptake inhibition
N,N-DimethylcyclohexanamineSimple dimethyl substitutionBasic structure for further derivatization

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